molecular formula C8H19NO2 B8637438 N-(2,2-dimethoxyethyl)butan-1-amine CAS No. 98544-93-5

N-(2,2-dimethoxyethyl)butan-1-amine

Cat. No.: B8637438
CAS No.: 98544-93-5
M. Wt: 161.24 g/mol
InChI Key: QGNGLQHRHIOVPL-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)butan-1-amine is a secondary amine characterized by a butan-1-amine backbone substituted with a 2,2-dimethoxyethyl group. This structural motif introduces both steric and electronic modifications compared to simpler alkylamines. The dimethoxyethyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility in polar solvents and reactivity in synthetic applications.

Properties

CAS No.

98544-93-5

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)butan-1-amine

InChI

InChI=1S/C8H19NO2/c1-4-5-6-9-7-8(10-2)11-3/h8-9H,4-7H2,1-3H3

InChI Key

QGNGLQHRHIOVPL-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Alkyl-Substituted Butan-1-amines

Example : Diisopentylamine (N,N-bis(3-methylbutyl)amine)

  • Structure : Branched alkyl chains (3-methylbutyl groups).
  • Properties : Lower polarity due to hydrocarbon substituents; boiling point 121–122°C at 13.3 kPa, density 0.77 g/cm³ .
  • Applications: Intermediate in organic synthesis, particularly for non-polar reactants.
  • Contrast : The dimethoxyethyl group in N-(2,2-dimethoxyethyl)butan-1-amine increases polarity, likely raising boiling point and water solubility compared to Diisopentylamine.

Aromatic-Substituted Butan-amines

Example : N-Ethyl-1-phenyl-butane-2-amine (N-Etil-PBA)

  • Structure : Phenyl group at the β-position of the butan-2-amine backbone.
  • Applications: Investigated as a novel psychoactive substance.
  • Contrast: The target compound lacks aromaticity but features ether oxygen atoms, which may favor applications in coordination chemistry or as a hydrogen-bond donor.

Heterocyclic-Substituted Butan-amines

Example : N-(Furan-2-ylmethyl)butan-1-amine

  • Structure : Furan ring attached via a methylene group.
  • Applications : Intermediate in heterocyclic synthesis.
  • Contrast : The dimethoxyethyl group provides ether oxygens without aromaticity, possibly reducing resonance stabilization but improving solubility in protic solvents.

Organometallic Ligands

Example : N-(Dipyridin-2-ylmethyl)butan-1-amine (IrL5)

  • Structure : Pyridyl groups enable bidentate coordination.
  • Properties : Forms stable iridium(III) complexes with quantum yields up to 13% and lifetimes of 2.3 μs .
  • Applications : Phosphorescent materials for OLEDs or sensors.
  • Contrast : The dimethoxyethyl group in the target compound may act as a weaker-field ligand compared to pyridyl groups, altering metal complex stability and emission properties.

Physicochemical and Functional Group Analysis

Compound Key Substituent Molecular Weight Boiling Point Key Applications
This compound 2,2-Dimethoxyethyl ~163.2 (estimated) Not reported Potential ligand, pharmaceutical intermediate
Diisopentylamine 3-Methylbutyl 157.30 121–122°C Organic synthesis
N-Etil-PBA Phenyl 177.29 Not reported Psychoactive research
IrL5 Dipyridylmethyl Not reported Not reported Organometallic complexes

Functional Group Impact :

  • Dimethoxyethyl: Enhances solubility in polar solvents (e.g., ethanol, DMSO) and stabilizes intermediates via hydrogen bonding.
  • Branched Alkyl (Diisopentylamine) : Reduces crystallinity, favoring liquid-phase reactions.
  • Aromatic (N-Etil-PBA) : Introduces bioactivity and UV-vis absorption properties.

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